1-(4-Bromobenzyl)-1H-1,2,3-triazole
CAS No.:
Cat. No.: VC18724638
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrN3 |
|---|---|
| Molecular Weight | 238.08 g/mol |
| IUPAC Name | 1-[(4-bromophenyl)methyl]triazole |
| Standard InChI | InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7H2 |
| Standard InChI Key | MRBDVFPAGZBPFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CN2C=CN=N2)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-(4-Bromobenzyl)-1H-1,2,3-triazole consists of a 1,2,3-triazole ring (a five-membered heterocycle with three nitrogen atoms) linked to a 4-bromobenzyl group. The bromine atom at the para position of the benzyl moiety introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions. The IUPAC name is 1-[(4-bromophenyl)methyl]triazole, with the canonical SMILES representation C1=CC(=CC=C1CN2C=CN=N2)Br.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₈BrN₃ | |
| Molecular weight | 238.08 g/mol | |
| Density | 1.65 g/cm³ | |
| Boiling point | 507.7°C at 760 mmHg | |
| Melting point | 192°C | |
| LogP (Partition coefficient) | 2.81 (predicted) |
The compound’s planar triazole ring facilitates π-π stacking interactions, while the bromine atom enhances electrophilic substitution potential . Spectroscopic data, including IR and NMR, confirm the presence of characteristic N–H stretches (3280–3115 cm⁻¹) and aromatic proton resonances (δ 7.2–7.8 ppm) .
Synthesis and Mechanistic Insights
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most efficient synthesis route involves CuAAC, a click chemistry reaction between 4-bromobenzyl azide and terminal alkynes. For example, 1-(4-bromobenzyl)-1H-1,2,3-triazole is synthesized by reacting 4-bromobenzyl azide with acetylene derivatives in the presence of copper(I) iodide (CuI) as a catalyst . This method achieves high regioselectivity (>98%) for the 1,4-disubstituted triazole isomer .
General Procedure:
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Azide Preparation: 4-Bromobenzyl bromide is treated with sodium azide (NaN₃) in dimethylformamide (DMF) to yield 4-bromobenzyl azide.
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Cycloaddition: The azide reacts with a terminal alkyne (e.g., phenylacetylene) under CuI catalysis in aqueous ethanol at 60°C for 12 hours.
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Purification: The crude product is isolated via filtration and recrystallized from methanol .
Alternative Synthetic Routes
Biological and Pharmacological Applications
Tyrosinase Inhibition
Hybrid derivatives of 1-(4-bromobenzyl)-1H-1,2,3-triazole exhibit potent tyrosinase inhibitory activity. For instance, 2-(4-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-1H-benzimidazole (6h) demonstrates an IC₅₀ of 10.34 µM, comparable to kojic acid (IC₅₀ = 9.28 µM) . Kinetic studies reveal mixed-type inhibition, suggesting binding to both free enzyme and enzyme-substrate complexes .
Table 2: Inhibitory Activity of Selected Derivatives
Antimicrobial Activity
The structurally related compound 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) shows notable antifungal and antibacterial effects. Against Fusarium wilt and Colletotrichum gloeosporioides, BPT exhibits EC₅₀ values of 29.34 µg/mL and 12.53 µg/mL, respectively . Its mechanism involves disrupting microbial cell membranes, as evidenced by fluorescence quenching studies with human immunoglobulin (HIg) and bovine hemoglobin (BHg) .
Material Science Applications
Click Chemistry Intermediates
1-(4-Bromobenzyl)-1H-1,2,3-triazole serves as a building block in polymer and dendrimer synthesis. Its terminal alkyne groups enable further functionalization via Huisgen cycloaddition, creating cross-linked networks with enhanced thermal stability .
Photophysical Properties
Quantum-chemical calculations predict a HOMO-LUMO gap of 4.2 eV, indicating potential use in optoelectronic devices. Experimental UV-vis spectra show absorption maxima at 265 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the triazole ring .
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